Cbz-2,3-Dichloro-D-Phenylalanine chemical properties
Cbz-2,3-Dichloro-D-Phenylalanine chemical properties
An In-depth Technical Guide to the Chemical Properties of Cbz-2,3-Dichloro-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and peptide science, the use of non-canonical amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced potency, stability, and selectivity. Cbz-2,3-Dichloro-D-Phenylalanine is a synthetic amino acid derivative that embodies several key features for rational drug design. It combines the classical carboxybenzyl (Cbz) protecting group with a D-configured phenylalanine core bearing a dichlorinated phenyl ring. This unique combination of structural motifs makes it a valuable building block for creating sophisticated peptides and small molecule drugs.
The introduction of chlorine atoms onto the phenyl ring significantly alters the electronic and steric properties of the amino acid side chain, potentially influencing molecular interactions and improving metabolic stability.[1] The D-configuration provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs. This guide offers a detailed examination of the chemical properties, synthesis, reactivity, and potential applications of Cbz-2,3-Dichloro-D-Phenylalanine, providing a foundational resource for its use in research and development.
| Property | Value |
| Molecular Formula | C₁₇H₁₅Cl₂NO₄ |
| Molecular Weight | 384.21 g/mol |
| IUPAC Name | (2R)-2-(Benzyloxycarbonylamino)-3-(2,3-dichlorophenyl)propanoic acid |
| CAS Number | 114873-13-1 (related structure) |
The Carboxybenzyl (Cbz) Protecting Group: A Foundation of Peptide Synthesis
The carboxybenzyl group (Cbz or Z) was introduced by Max Bergmann and Leonidas Zervas in 1932 and represented a landmark achievement in chemistry, enabling controlled, stepwise peptide synthesis for the first time.[2] Its enduring utility is a testament to its robust yet selectively cleavable nature.
Key Characteristics:
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Stability : Cbz-protected amines are stable under a wide range of conditions, including basic and mildly acidic media, which allows for flexibility in multi-step synthetic routes.[2][]
-
Crystallinity : The introduction of the Cbz group often enhances the crystallinity of amino acids and peptide intermediates, simplifying their purification.[][4]
-
Selective Removal : The Cbz group is orthogonal to many other protecting groups, such as Boc and Fmoc.[5] It is most commonly removed by catalytic hydrogenolysis, which proceeds under mild conditions, or by strong acidic conditions like HBr in acetic acid.[2][4]
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate.
-
Dissolution : Dissolve the amino acid (e.g., 2,3-Dichloro-D-Phenylalanine) (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a similar base, cooling the mixture in an ice bath. The pH should be maintained between 8 and 10 to prevent racemization and decomposition of the reagent.[4]
-
Addition of Cbz-Cl : While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise. It is crucial to keep the temperature below 5 °C during the addition.[2]
-
Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up : Wash the mixture with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl.[2] The Cbz-protected amino acid will precipitate out of the solution.
-
Extraction and Purification : Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[2]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for removing the Cbz group.
-
Setup : Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.
-
Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process should be repeated three times to ensure an inert atmosphere.[2]
-
Reaction : Stir the mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
-
Filtration : Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric and should be kept wet during handling.[2]
-
Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Caption: General workflows for the protection and deprotection of amino acids using the Cbz group.
The 2,3-Dichloro-D-Phenylalanine Core: A Unique Building Block
The properties of Cbz-2,3-Dichloro-D-Phenylalanine are largely dictated by its core amino acid structure. The presence of two chlorine atoms on the phenyl ring and the D-stereochemistry are key differentiators.
Properties Conferred by Dichloro-Substitution
-
Electronic Effects : The two electron-withdrawing chlorine atoms decrease the electron density of the aromatic ring. This can influence π-π stacking interactions and potentially introduce halogen bonding capabilities, which are increasingly recognized as important in ligand-receptor binding.
-
Lipophilicity : Halogenation generally increases the lipophilicity of a molecule. This can enhance membrane permeability and alter the pharmacokinetic profile of a peptide or drug containing this residue.
-
Metabolic Stability : The C-H bonds on the aromatic ring are common sites of metabolic oxidation by cytochrome P450 enzymes. The presence of chlorine atoms at the 2 and 3 positions blocks these sites, potentially increasing the metabolic half-life of the parent molecule.[6]
Significance of D-Stereochemistry
Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of D-amino acids, such as D-phenylalanine, renders the resulting peptide bonds resistant to cleavage by these enzymes, significantly extending their biological lifetime.[7]
Predicted Spectroscopic Data
While experimental data for this specific molecule is not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[8]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Aromatic Protons : Complex multiplet signals expected between δ 7.0-7.5 ppm. - Cbz Protons : A singlet for the CH₂ group around δ 5.1 ppm and a multiplet for the phenyl group between δ 7.2-7.4 ppm. - Backbone Protons : Multiplets for the α-CH and β-CH₂ protons, with coupling to the amide proton. - Amide Proton : A doublet around δ 8-9 ppm. |
| ¹³C NMR | - Carbonyl Carbon : Signal expected around δ 170-175 ppm. - Aromatic Carbons : Multiple signals between δ 125-140 ppm, including two signals for the chlorine-bearing carbons. - Cbz Carbons : Signals for the CH₂ group (~67 ppm), the carbonyl (~156 ppm), and the aromatic carbons. |
| Mass Spec (ESI-MS) | - [M-H]⁻ : Expected at m/z 382.03. - Isotopic Pattern : A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would be observed for the molecular ion peak. |
Potential Applications in Research and Drug Development
Cbz-2,3-Dichloro-D-Phenylalanine is a specialized building block with significant potential for creating novel peptides and peptidomimetics with tailored properties.
-
Peptide and Protein Design : The incorporation of this amino acid can be used to probe structure-activity relationships (SAR). The steric bulk and electronic nature of the dichlorophenyl group can be used to map the binding pockets of receptors and enzymes.
-
Enhanced Therapeutic Properties : Peptides containing this residue are expected to exhibit increased resistance to proteolysis due to the D-configuration. The dichlorinated side chain may also enhance binding affinity and improve the pharmacokinetic profile.[6][9]
-
Drug Discovery : As a fragment or starting material, it can be used in the synthesis of small molecule inhibitors of protein-protein interactions or enzyme active sites.[10] The unique substitution pattern provides a scaffold that is not readily accessible from natural sources.
Caption: Potential applications and resulting properties from using Cbz-2,3-Dichloro-D-Phenylalanine.
Conclusion
Cbz-2,3-Dichloro-D-Phenylalanine stands as a highly functionalized and valuable building block for synthetic chemistry. While detailed experimental data on this specific compound is limited, a thorough understanding of its constituent parts—the reliable Cbz protecting group, the bio-altering dichlorophenyl moiety, and the stability-enhancing D-chiral center—provides a strong basis for its application. Its properties make it an attractive candidate for the synthesis of peptides and small molecules with enhanced stability, novel binding characteristics, and improved pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this promising reagent into their discovery and development workflows.
References
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 10. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
